N,N-Dimethylglycylbenzocaine

説明

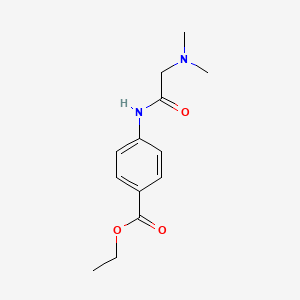

N,N-Dimethylglycylbenzocaine (CAS: 78448-04-1) is a benzocaine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . Structurally, it consists of a benzocaine moiety (ethyl 4-aminobenzoate) modified by the addition of an N,N-dimethylglycine group via an amide linkage. This modification introduces a tertiary amine and enhances polarity compared to benzocaine. Key physicochemical properties include a density of 1.21±0.1 g/cm³, boiling point of 437.5±45.0°C, and flash point of 218.3±28.7°C .

特性

CAS番号 |

78448-04-1 |

|---|---|

分子式 |

C13H18N2O3 |

分子量 |

250.29 g/mol |

IUPAC名 |

ethyl 4-[[2-(dimethylamino)acetyl]amino]benzoate |

InChI |

InChI=1S/C13H18N2O3/c1-4-18-13(17)10-5-7-11(8-6-10)14-12(16)9-15(2)3/h5-8H,4,9H2,1-3H3,(H,14,16) |

InChIキー |

DWKRVJWRHNPLHC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)C |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)C |

同義語 |

JK-42 N,N-dimethylglycylbenzocaine N,N-dimethylglycylbenzocaine hydrochloride N,N-dimethylglycylbenzocaine, monohydrochloride |

製品の起源 |

United States |

類似化合物との比較

N,N-Dimethylglycine (DMG) and DMG-HCl

- Structural Differences: DMG (C₄H₉NO₂, MW: 119.12 g/mol) lacks the benzoyl group and ester linkage present in N,N-dimethylglycylbenzocaine, making it a simpler, more hydrophilic molecule . DMG-HCl (CAS: 2491-06-7) is its hydrochloride salt, enhancing water solubility .

- The hydrochloride salt (DMG-HCl) is reagent-grade (98–102% purity), emphasizing its stability .

Benzalkonium Chloride Derivatives (e.g., BAC12)

- Structural Features : BAC12 (C₂₁H₃₈ClN, MW: 340.0 g/mol) is a quaternary ammonium compound with a benzyl group and dodecyl chain, contrasting with the tertiary amine and ester groups in this compound .

- Function : BAC12 is an antimicrobial surfactant, while the target compound’s design suggests anesthetic properties. The quaternary ammonium group in BAC12 confers permanent positive charge, enhancing membrane disruption, whereas the tertiary amine in this compound may influence pH-dependent solubility .

Peptide Derivatives (e.g., N-[2-(benzoylthio)acetyl]-gly-gly-gly-oh)

- Complexity : These peptides (e.g., C₁₃H₁₇N₃O₅S, MW: 327.35 g/mol) feature multiple glycine units and a benzoylthio group, contrasting with the single dimethylglycine modification in this compound .

- Metabolism : Peptide derivatives may undergo enzymatic cleavage, while the amide bond in this compound could offer greater metabolic stability compared to ester-based anesthetics like benzocaine .

Data Table: Key Properties of Compared Compounds

Research Insights and Implications

- However, it remains less soluble than DMG-HCl due to the ethyl ester group .

- Stability : The amide linkage may confer greater hydrolytic stability than benzocaine’s ester, prolonging its duration of action .

- Safety : While DMG exhibits low toxicity, the safety profile of this compound requires further study, particularly regarding metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。